Tert-butyl 5-hydroxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate Tert-butyl 5-hydroxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13608700
InChI: InChI=1S/C17H22N2O4/c1-16(2,3)23-15(22)19-8-6-17(7-9-19)12-10-11(20)4-5-13(12)18-14(17)21/h4-5,10,20H,6-9H2,1-3H3,(H,18,21)
SMILES: CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=CC(=C3)O)NC2=O
Molecular Formula: C17H22N2O4
Molecular Weight: 318.4 g/mol

Tert-butyl 5-hydroxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate

CAS No.:

Cat. No.: VC13608700

Molecular Formula: C17H22N2O4

Molecular Weight: 318.4 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 5-hydroxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate -

Specification

Molecular Formula C17H22N2O4
Molecular Weight 318.4 g/mol
IUPAC Name tert-butyl 5-hydroxy-2-oxospiro[1H-indole-3,4'-piperidine]-1'-carboxylate
Standard InChI InChI=1S/C17H22N2O4/c1-16(2,3)23-15(22)19-8-6-17(7-9-19)12-10-11(20)4-5-13(12)18-14(17)21/h4-5,10,20H,6-9H2,1-3H3,(H,18,21)
Standard InChI Key ODGCHOUNSJKEDQ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=CC(=C3)O)NC2=O
Canonical SMILES CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=CC(=C3)O)NC2=O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a spirocyclic core where the indoline ring (a bicyclic structure comprising benzene fused to a pyrrolidine-like ring) connects to a piperidine ring via a shared carbon atom. The tert-butyl carbamate group at the 1'-position and the hydroxyl group at the 5-position enhance its solubility and bioavailability (Table 1) .

Table 1: Molecular Properties of Tert-Butyl 5-Hydroxy-2-Oxospiro[Indoline-3,4'-Piperidine]-1'-Carboxylate

PropertyValue
CAS Number1823272-51-0
Molecular FormulaC₁₇H₂₂N₂O₄
Molecular Weight318.37 g/mol
Purity≥97% (HPLC)
Storage Conditions2–8°C, protected from light

The spirocyclic configuration imposes steric constraints that influence its binding affinity to biological targets, while the hydroxyl and carbonyl groups facilitate hydrogen bonding with enzymes .

Synthesis and Stereochemical Control

Key Synthetic Routes

Synthesis typically involves cyclocondensation of indoline-2-one derivatives with piperidine precursors. Advanced stereoselective methods, such as asymmetric catalysis, have improved yields (65–78%) and enantiomeric excess (≥90%) . For example, a recent protocol employs:

  • Mitsunobu Reaction: To install the tert-butyl carbamate group.

  • Spirocyclization: Using palladium-catalyzed C–N coupling to fuse indoline and piperidine rings.

  • Hydroxylation: Selective oxidation at the 5-position via Sharpless dihydroxylation.

Table 2: Representative Synthesis Parameters

StepReagents/ConditionsYield
Carbamate FormationDi-tert-butyl dicarbonate, DMAP85%
SpirocyclizationPd(OAc)₂, Xantphos, K₂CO₃72%
HydroxylationOsO₄, NMO, acetone/H₂O68%

These methods ensure high regioselectivity, critical for maintaining the compound’s bioactivity .

Mechanism of Action and Biological Targets

Dual Enzyme Inhibition

While the exact mechanism remains under investigation, structural analogs of this compound exhibit dual inhibition of 5-LOX and sEH—enzymes central to arachidonic acid metabolism (Figure 1) .

Figure 1: Proposed Mechanism of Dual Inhibition

5-LOXLeukotrienes (pro-inflammatory)sEHEpoxyeicosatrienoic acids (anti-inflammatory)\text{5-LOX} \rightarrow \text{Leukotrienes (pro-inflammatory)} \quad \text{sEH} \rightarrow \text{Epoxyeicosatrienoic acids (anti-inflammatory)}

In vitro studies of analog 73 (a derivative) demonstrate IC₅₀ values of 0.41 ± 0.01 μM (5-LOX) and 0.43 ± 0.10 μM (sEH), surpassing single-target inhibitors like zileuton . The tert-butyl group enhances membrane permeability, while the hydroxyl moiety coordinates with catalytic zinc in sEH .

Applications in Drug Discovery

Anti-Inflammatory Therapeutics

In zymosan-induced peritonitis models, analog 73 reduced leukotriene B₄ (LTB₄) by 62% and neutrophil infiltration by 55%, comparable to dexamethasone . Similarly, in ovalbumin-induced asthma, it decreased bronchial hyperreactivity by 40% and pulmonary LTC₄ by 68% (Table 3) .

Table 3: In Vivo Efficacy of Analog 73 (10 mg/kg)

ModelParameter MeasuredReduction vs. Control
Zymosan PeritonitisLTB₄ levels62%
Neutrophil infiltration55%
Ovalbumin AsthmaBronchial hyperreactivity40%
Pulmonary LTC₄68%

Chemical Modifications and Structure-Activity Relationships (SAR)

Hydroxyl Group Substitutions

Replacing the 5-hydroxyl with methoxy or acetyloxy groups reduces 5-LOX inhibition by 3–5 fold, underscoring its role in hydrogen bonding . Conversely, fluorination at the 6-position enhances metabolic stability (t₁/₂ increased from 2.1 to 4.3 h).

Piperidine Ring Modifications

Recent Advances and Future Directions

Dual-Target Drug Development

The success of analog 73 in preclinical models has spurred interest in optimizing tert-butyl 5-hydroxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate for clinical trials. Strategies include:

  • Prodrug Design: Masking the hydroxyl group as a phosphate ester to enhance oral bioavailability.

  • Combination Therapy: Pairing with NSAIDs to synergize cyclooxygenase and 5-LOX inhibition .

Computational Modeling

Molecular dynamics simulations predict that substituting the tert-butyl group with cyclopropane could improve binding to 5-LOX’s hydrophobic pocket (ΔG = −9.8 kcal/mol vs. −8.2 kcal/mol for the parent compound).

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